molecular formula C17H10FN3O2 B4570422 4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

Cat. No.: B4570422
M. Wt: 307.28 g/mol
InChI Key: HRWYETNDRSQROE-UHFFFAOYSA-N
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Description

4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a chromeno and pyrimidine moiety, making it a valuable scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the chromeno-pyrimidine core structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced analogs.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted derivatives with various functional groups .

Scientific Research Applications

4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets within cells. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt abnormal cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one stands out due to its unique combination of the chromeno and pyrimidine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent in multiple disease areas highlight its versatility and importance in scientific research .

Properties

IUPAC Name

4-amino-2-(4-fluorophenyl)chromeno[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2/c18-10-7-5-9(6-8-10)16-20-14-11-3-1-2-4-12(11)23-17(22)13(14)15(19)21-16/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWYETNDRSQROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC=C(C=C4)F)N)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-2-(4-fluorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

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